3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine
CAS No.: 650603-02-4
Cat. No.: VC16896557
Molecular Formula: C28H44N2O2
Molecular Weight: 440.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650603-02-4 |
|---|---|
| Molecular Formula | C28H44N2O2 |
| Molecular Weight | 440.7 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-6-hexadecoxypyridazine |
| Standard InChI | InChI=1S/C28H44N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-28-23-22-27(29-30-28)25-18-20-26(21-19-25)31-4-2/h18-23H,3-17,24H2,1-2H3 |
| Standard InChI Key | VRIHFAIEFHSKBM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
Introduction
Structural Characteristics and Molecular Design
Core Pyridazine Framework
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This arrangement creates electron-deficient regions at positions 3 and 6, making these sites reactive toward electrophilic and nucleophilic substitutions . In 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine, these positions are occupied by a 4-ethoxyphenyl group and a hexadecyloxy chain, respectively.
Substituent Effects
-
4-Ethoxyphenyl Group: The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring enhances electron density via resonance effects, potentially influencing π-π stacking interactions with biological targets .
-
Hexadecyloxy Chain: The C₁₆ alkoxy group introduces significant lipophilicity, which impacts solubility and membrane permeability. Comparative studies on shorter-chain analogues (e.g., tetradecyloxy or dodecyloxy) suggest that longer chains improve lipid bilayer interactions but reduce aqueous solubility .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine can be approached via two primary routes:
-
Nucleophilic Aromatic Substitution (SNAr):
-
Starting from 3,6-dichloropyridazine, sequential substitution with 4-ethoxyphenol and hexadecanol under basic conditions.
-
Example:
-
-
Cyclization of Hydrazine Derivatives:
Key Challenges
-
Steric Hindrance: The bulky hexadecyloxy group may slow reaction kinetics during substitution steps, necessitating elevated temperatures or prolonged reaction times .
-
Purification: The compound’s high lipophilicity complicates chromatographic separation, often requiring recrystallization from nonpolar solvents like hexane or ethyl acetate .
Physicochemical Properties
Solubility and Partition Coefficients
| Property | Value/Description | Source Analogue |
|---|---|---|
| LogP | ~8.2 (predicted) | Tetradecyloxy analogue |
| Aqueous Solubility | <0.1 mg/mL (in water) | Similar to |
| Melting Point | 68–72°C (estimated) | Hexadecyl-containing |
Spectroscopic Data
-
¹H NMR (CDCl₃):
-
IR (KBr):
Biological and Material Applications
Anticancer Activity
Pyridazines with lipophilic substituents have shown promise as kinase inhibitors. For example, 3,6-disubstituted pyridazines exhibit inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range . The hexadecyloxy chain in this compound may enhance cell membrane penetration, though excessive lipophilicity could reduce bioavailability .
Surfactant and Self-Assembly Properties
The long alkyl chain enables potential use in:
-
Lipid Nanoparticles: As a stabilizer for drug delivery systems.
-
Langmuir-Blodgett Films: Forming ordered monolayers at air-water interfaces .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume